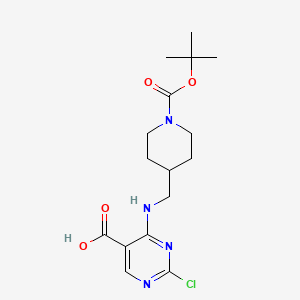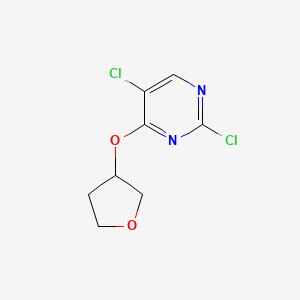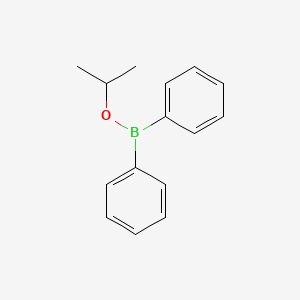![molecular formula C15H19BN4O4 B8452273 [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid](/img/structure/B8452273.png)
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound features a pyrazine ring, a morpholine moiety, and a boronic acid group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the morpholine moiety: This step involves the nucleophilic substitution reaction where the morpholine group is attached to the phenyl ring.
Incorporation of the boronic acid group: This is usually done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer treatment.
Biology: The compound’s ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical studies.
Industry: It can be used in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell growth, differentiation, and survival . This makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have comparable biological activities and are used in similar research applications.
Uniqueness
What sets [4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the boronic acid group, in particular, enhances its potential for forming reversible covalent bonds with biological targets, making it a versatile tool in drug discovery and development.
Properties
Molecular Formula |
C15H19BN4O4 |
|---|---|
Molecular Weight |
330.15 g/mol |
IUPAC Name |
[4-methyl-6-(4-morpholin-4-ylanilino)-5-oxopyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C15H19BN4O4/c1-19-10-13(16(22)23)18-14(15(19)21)17-11-2-4-12(5-3-11)20-6-8-24-9-7-20/h2-5,10,22-23H,6-9H2,1H3,(H,17,18) |
InChI Key |
RQRQOKQJIYRGJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C(=O)C(=N1)NC2=CC=C(C=C2)N3CCOCC3)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


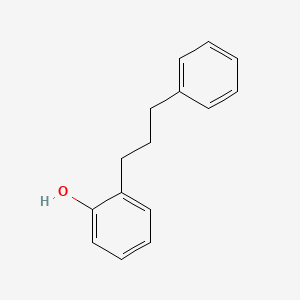
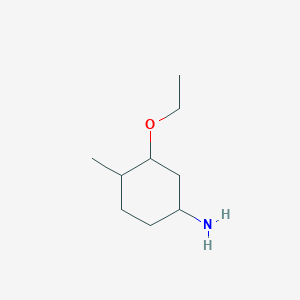
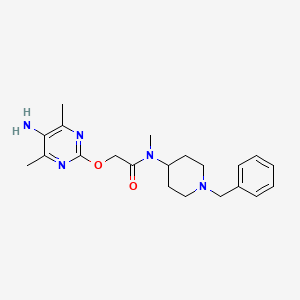


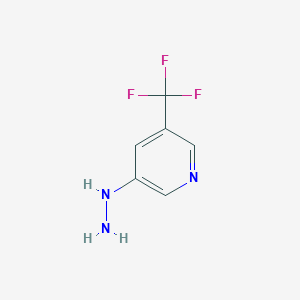
![8-Phenyl-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B8452241.png)
![[4-(2-Oxopropyl)phenoxy]acetic acid](/img/structure/B8452244.png)
![2-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methyl-propanoic acid](/img/structure/B8452250.png)

